(R)-3-Amino-4-phenylbutyric acid hydrochloride

Chiral synthesis Stereoselective drug development Enantiomeric purity

This (R)-3-amino-4-phenylbutyric acid hydrochloride (CAS 145149-50-4) is the definitive chiral β-homophenylalanine building block for DPP-IV inhibitor synthesis and proteolytically stable peptide therapeutics. The (R)-stereochemistry ensures correct active-site orientation; the β-amino acid backbone confers resistance to proteolysis and extended in vivo half-life. Unlike the GABAergic regioisomer Phenibut, this scaffold targets enzyme inhibition. The hydrochloride salt provides superior aqueous solubility for biochemical assays. Insist on CAS 145149-50-4 for reproducible stereochemical outcomes.

Molecular Formula C10H14ClNO2
Molecular Weight 179,22*36,45 g/mole
CAS No. 145149-50-4
Cat. No. B555630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Amino-4-phenylbutyric acid hydrochloride
CAS145149-50-4
Synonyms145149-50-4; (R)-3-Amino-4-phenylbutyricacidhydrochloride; (R)-3-amino-4-phenylbutanoicacidhydrochloride; H-D-beta-HPhe-OH*HCl; PubChem24324; D-beta-homophenylalanine-HCl; L-beta-HomophenylalanineHCl; SCHEMBL654576; CTK8B3712; MolPort-003-794-436; (R)-3-Amino-4-phenylpropionicacid; ANW-42988; CH-285; SBB063213; D-beta-Homophenylalaninehydrochloride; AKOS015888241; AC-5697; AM84413; RL01674; RL01820; RTR-005700; AK-33301; AN-10545; KB-03177; M615
Molecular FormulaC10H14ClNO2
Molecular Weight179,22*36,45 g/mole
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CC(=O)O)N.Cl
InChIInChI=1S/C10H13NO2.ClH/c11-9(7-10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m1./s1
InChIKeyMQTMGKGSJOPWJW-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Amino-4-phenylbutyric Acid Hydrochloride (CAS 145149-50-4): Chiral β-Amino Acid Building Block for Peptide and Pharmaceutical Synthesis


(R)-3-Amino-4-phenylbutyric acid hydrochloride (CAS 145149-50-4), also known as D-β-homophenylalanine hydrochloride or H-D-β-HoPhe-OH·HCl, is a non-proteinogenic chiral β-amino acid with the molecular formula C10H14ClNO2 and molecular weight 215.68 g/mol [1]. As the hydrochloride salt form, it exhibits enhanced aqueous solubility compared to its free base counterpart, facilitating its use in biochemical assays and aqueous reaction media . Structurally, this compound comprises a phenyl group attached to the β-carbon of a butyric acid backbone, with the amino group positioned at the C3 position bearing the (R)-stereochemical configuration [2]. It serves as a versatile chiral building block in peptide synthesis, pharmaceutical intermediate preparation, and the development of enzyme inhibitors [3].

Why (R)-3-Amino-4-phenylbutyric Acid Hydrochloride Cannot Be Substituted by Common Analogs: Steric, Stereochemical, and β-Backbone Distinctions


Simple substitution of (R)-3-amino-4-phenylbutyric acid hydrochloride with seemingly similar compounds fails due to three critical differentiating factors. First, the (R)-stereochemical configuration at C3 is non-interchangeable with the (S)-enantiomer, as chirality in β-amino acid building blocks determines the stereochemical outcome of downstream peptide or pharmaceutical synthesis [1]. Second, the β-amino acid backbone confers distinct conformational properties and enhanced proteolytic stability to peptides incorporating this residue compared to peptides containing α-amino acids, making it essential for applications requiring extended in vivo half-life [2]. Third, the regioisomeric distinction between this 3-amino-4-phenylbutyric acid scaffold and 4-amino-3-phenylbutyric acid (Phenibut) fundamentally alters pharmacological targeting: the former serves as a chiral building block for enzyme inhibitor development, while the latter functions as a GABA-B receptor agonist [3]. These differences preclude casual substitution in research and development workflows.

Quantitative Differentiation Evidence for (R)-3-Amino-4-phenylbutyric Acid Hydrochloride (CAS 145149-50-4) Versus Key Comparators


Stereochemical Purity: Defined (R)-Configuration Versus Racemic DL-β-Homophenylalanine

(R)-3-Amino-4-phenylbutyric acid hydrochloride possesses a defined stereochemical configuration at the C3 position, with the (R)-enantiomer specifically obtainable via stereoretentive synthesis from L-aspartic acid [1]. In contrast, DL-β-homophenylalanine exists as a racemic mixture containing equal amounts of (R)- and (S)-enantiomers, necessitating additional chiral resolution steps that typically reduce overall synthetic yield . The defined stereochemistry of the target compound eliminates the need for post-synthetic resolution and ensures predictable stereochemical outcomes in downstream coupling reactions.

Chiral synthesis Stereoselective drug development Enantiomeric purity

β-Amino Acid Backbone: Proteolytic Stability Advantage Over α-Amino Acid Homologs

The β-amino acid backbone of (R)-3-amino-4-phenylbutyric acid confers resistance to proteolytic degradation when incorporated into peptides, as standard proteases lack efficient recognition and cleavage mechanisms for β-peptide bonds [1]. In contrast, peptides composed exclusively of α-amino acids such as L-phenylalanine are rapidly degraded by endogenous proteases in biological systems. Incorporation of β-homophenylalanine residues into α/β-hybrid peptides has been demonstrated to enhance thermal stability and folding persistence compared to all-α-peptide counterparts [2].

Peptide stability β-peptide Protease resistance Drug half-life

Regioisomeric Distinction: 3-Amino-4-phenylbutyric Acid Scaffold Versus 4-Amino-3-phenylbutyric Acid (Phenibut)

The 3-amino-4-phenylbutyric acid scaffold (present in the target compound) serves as a core structural template for dipeptidyl peptidase-IV (DPP-IV) inhibitors, with β-homophenylalanine-based derivatives demonstrating nanomolar-range DPP-IV inhibitory activity [1]. Specifically, 2,5-difluoro and 2,4,5-trifluoro phenyl-substituted β-homophenylalanine analogs exhibit IC50 values of 270 nM and 119 nM respectively against DPP-IV [2]. In contrast, the regioisomeric 4-amino-3-phenylbutyric acid scaffold (Phenibut, CAS 3060-41-1) acts as a GABA-B receptor agonist with fundamentally different pharmacological activity and no reported DPP-IV inhibitory function [3].

DPP-IV inhibitor GABA-B receptor Scaffold differentiation Enzyme inhibition

Synthetic Accessibility: Stereoretentive Route from L-Aspartic Acid Versus Multi-Step Resolution Approaches

(R)-3-Amino-4-phenylbutyric acid can be synthesized via a stereoretentive Friedel-Crafts acylation route starting from L-aspartic acid, which preserves the original α-carbon chirality throughout the synthetic sequence [1]. This chiral pool approach provides direct access to the enantiopure (R)-configuration without requiring chiral auxiliary introduction/removal or enantiomer separation steps. Alternative synthetic approaches to chiral β-amino acids frequently require asymmetric catalysis, chiral resolution via diastereomeric salt formation, or enzymatic resolution—each adding cost and complexity while potentially reducing overall yield.

Chiral pool synthesis Stereoretention Process chemistry Cost efficiency

Hydrochloride Salt Form: Aqueous Solubility Advantage Over Free Base for Biochemical Assays

The hydrochloride salt form of (R)-3-amino-4-phenylbutyric acid (CAS 145149-50-4) exhibits enhanced aqueous solubility compared to the free base form (CAS 131270-08-1), making it particularly suitable for biochemical assays and aqueous reaction conditions . This improved solubility facilitates dissolution in buffer systems for enzyme assays, peptide coupling reactions in aqueous-organic media, and direct use in biological testing without requiring additional solubilization steps. The free base form requires either pH adjustment or organic co-solvents to achieve comparable solution concentrations.

Solubility Formulation Assay compatibility Salt selection

Melting Point and Storage Stability: Defined Physical Property Profile for Quality Control

(R)-3-Amino-4-phenylbutyric acid hydrochloride exhibits a characteristic melting point of 200-202°C, providing a reliable physical parameter for identity verification and purity assessment upon receipt . The compound requires storage at 0-8°C under inert atmosphere to maintain stability . This defined melting point range contrasts with the broader or less well-characterized melting behavior sometimes observed with racemic mixtures or alternative salt forms, offering a straightforward quality control metric for incoming material verification.

Quality control Purity assessment Storage conditions Physical characterization

Validated Research and Industrial Application Scenarios for (R)-3-Amino-4-phenylbutyric Acid Hydrochloride (CAS 145149-50-4)


Stereospecific Synthesis of DPP-IV Inhibitors for Type 2 Diabetes Research

(R)-3-Amino-4-phenylbutyric acid hydrochloride serves as the chiral β-homophenylalanine building block for constructing dipeptidyl peptidase-IV (DPP-IV) inhibitors, a validated therapeutic class for type 2 diabetes . The defined (R)-stereochemistry is critical for establishing the correct three-dimensional orientation of the inhibitor within the DPP-IV active site. Optimized β-homophenylalanine-based inhibitors have demonstrated DPP-IV inhibitory activity in the low nanomolar range, with 2,4,5-trifluoro substituted analogs achieving IC50 values of 119 nM . This application is supported by extensive structure-activity relationship (SAR) studies that established the β-homophenylalanine scaffold as a privileged core for this target class [3].

Protease-Resistant β-Peptide and α/β-Hybrid Peptide Synthesis

Incorporation of (R)-3-Amino-4-phenylbutyric acid hydrochloride into β-peptides or α/β-hybrid peptides confers resistance to proteolytic degradation, making it valuable for therapeutic peptide development where extended in vivo half-life is required . The β-amino acid backbone introduces an additional methylene unit between the amino and carboxyl groups, creating a peptide bond that standard proteases cannot efficiently cleave. Additionally, incorporation of β-homophenylalanine residues into hybrid peptide sequences has been shown to enhance thermal stability and folding persistence of secondary structural elements .

Chiral Building Block for Non-Natural Peptide and Peptidomimetic Library Construction

As a defined (R)-enantiomer β-amino acid, (R)-3-amino-4-phenylbutyric acid hydrochloride enables the construction of stereochemically pure non-natural peptide libraries and peptidomimetics for drug discovery screening . The compound's availability in high enantiomeric purity (>95% by NMR) eliminates the need for post-coupling chiral purification and ensures reproducible stereochemical outcomes in combinatorial synthesis workflows. The phenyl-containing side chain provides hydrophobic character and potential π-π stacking interactions with aromatic residues in target proteins, making it a valuable diversity element in library design .

Enzymatic Synthesis of β-Arylalkyl-β-Amino Acid Enantiomers

(R)-3-Amino-4-phenylbutyric acid hydrochloride has been specifically identified as an intermediate for the enzymatic synthesis of valuable β-arylalkyl-β-amino acid enantiomers . This application leverages the compound's defined stereochemistry as a starting point for biocatalytic transformations that produce additional chiral β-amino acid building blocks. The hydrochloride salt form's enhanced aqueous solubility facilitates its use in enzymatic reaction media where high substrate concentrations are often required for optimal biocatalyst performance.

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